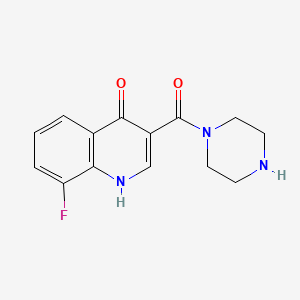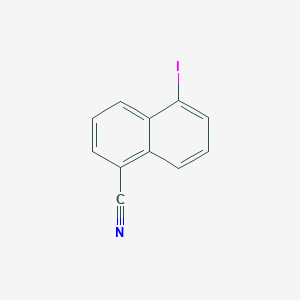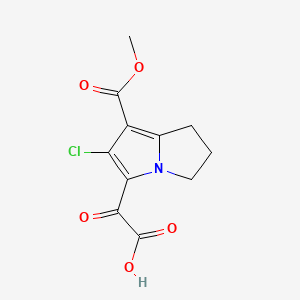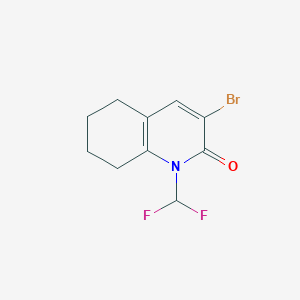
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to an indolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one typically involves the reaction of indolizine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, where reagents like halides or alkoxides can replace the silyl groups[][2].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the indolizine core, while reduction can produce reduced forms of the compound with altered functional groups[2][2].
Aplicaciones Científicas De Investigación
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indolizine core can interact with biological molecules, potentially affecting enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Tetrakis(trimethylsiloxy)silane
- N,N-bis(trimethylsilyl)alkenesulfenamides
Uniqueness
6,7-Bis(trimethylsilyl)-2,3-dihydroindolizin-5(1H)-one is unique due to its specific indolizine core structure combined with trimethylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
88761-32-4 |
|---|---|
Fórmula molecular |
C14H25NOSi2 |
Peso molecular |
279.52 g/mol |
Nombre IUPAC |
6,7-bis(trimethylsilyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H25NOSi2/c1-17(2,3)12-10-11-8-7-9-15(11)14(16)13(12)18(4,5)6/h10H,7-9H2,1-6H3 |
Clave InChI |
SAFBRKRYCLXFOC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=O)N2CCCC2=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)


![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)






